
Retapamulin ITS-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retapamulin ITS-2 is a semisynthetic pleuromutilin antibiotic primarily used for the treatment of uncomplicated superficial skin infections caused by methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes . It is marketed under the brand names Altabax and Altargo . Retapamulin is known for its unique mechanism of action, which involves selective inhibition of bacterial protein synthesis by binding to the 50S subunit of bacterial ribosomes .
準備方法
Synthetic Routes and Reaction Conditions
Retapamulin is synthesized through a semi-synthetic process that begins with the fermentation of Clitopilus passeckerianus to produce the key intermediate pleuromutilin . The pleuromutilin is then chemically modified through a series of steps to yield retapamulin. The process involves the use of tropine thiol and a pleuromutilin derivative, combined with a base and an organic solvent .
Industrial Production Methods
The industrial production of retapamulin involves a five-step synthetic process starting from pleuromutilin . The final product is obtained as a white to pale yellow crystalline solid with a melting point range of 125-127°C . The compound is milled to produce a range of particle sizes suitable for topical formulations .
化学反応の分析
Types of Reactions
Retapamulin undergoes several types of chemical reactions, including:
Oxidation: Retapamulin can be oxidized by cytochrome P450 enzymes, which limits its systemic use.
Hydroxylation: The compound undergoes hydroxylation at the 2 and 8 positions of the mutilin moiety.
Demethylation: Demethylation is another metabolic pathway for retapamulin.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of retapamulin include bases, organic solvents, and pleuromutilin derivatives . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .
Major Products Formed
The major products formed from the chemical reactions of retapamulin include various hydroxylated and demethylated derivatives . These derivatives are primarily formed through metabolic processes involving cytochrome P450 enzymes .
科学的研究の応用
Retapamulin ITS-2 is a semi-synthetic pleuromutilin antibiotic primarily used topically for treating uncomplicated superficial skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Retapamulin's effectiveness stems from its ability to selectively inhibit bacterial protein synthesis .
Scientific Research Applications
Retapamulin has diverse applications in scientific research:
- Chemistry It serves as a model compound for studying the synthesis and modification of pleuromutilin derivatives.
- Biology It is used to investigate the mechanisms of bacterial protein synthesis inhibition and resistance.
- Medicine It is primarily used in treating superficial skin infections, such as impetigo.
- Industry It is used in the pharmaceutical industry for developing topical antibacterial formulations.
Efficacy and Safety
Clinical trials have demonstrated retapamulin's efficacy in treating impetigo and superficial skin infections.
Study | Treatment Group | Clinical Success Rate | Comparison Group | Success Rate |
---|---|---|---|---|
Study A | Retapamulin 1% | 74.8% | Placebo | 66.4% |
Study B | Retapamulin vs Cephalexin | Similar efficacy | Oral Cephalexin | Varies |
Study C (MRSA-positive) | Retapamulin | Significant improvement | N/A | N/A |
One study involving 184 patients treated with retapamulin showed a clinical success rate of 74.8%, compared to 66.4% in the placebo group, indicating a statistically significant benefit when adjusted for baseline characteristics . A pooled relative risk (RR) analysis showed a RR of 1.12 (95% CI: 0.96-1.31) for clinical success at day 7 among intention-to-treat patients. The safety profile was generally favorable, with few reported adverse events, primarily localized skin reactions.
Treatment of MRSA Infections
A prospective study evaluated retapamulin's effectiveness in treating MRSA-positive patients with impetigo. Out of 38 enrolled patients, seven were MRSA positive; clinical and microbiological assessments indicated significant improvements post-treatment .
Comparison with Oral Antibiotics
In comparative studies against oral cephalexin, retapamulin demonstrated comparable efficacy in treating skin infections while offering advantages in local application and reduced systemic exposure. In two identical studies with 1904 patients with skin and skin structure infections, the clinical efficacy of retapamulin was comparable to that of cephalexin . The pooled clinical success rates at follow-up were 89.5% in patients receiving retapamulin, compared with 91.9% for patients treated with cephalexin .
SIOW Study
One randomized, double-blind study compared retapamulin ointment to placebo for the treatment of SIOW (superficial infected other wounds); while the study failed to meet the primary endpoint of clinical success rate at follow-up, when adjusted for baseline wound characteristics, the clinical success rate of retapamulin was superior to placebo (p=0.0336) .
Resistance Mechanisms
Research indicates that resistance to retapamulin is less common compared to other antibiotics due to its unique action site. However, mutations in ribosomal protein L3 and efflux mechanisms have been identified as potential resistance factors.
Pharmacokinetics
作用機序
Retapamulin exerts its effects by selectively inhibiting bacterial protein synthesis . It binds to a specific site on the 50S subunit of bacterial ribosomes, involving ribosomal protein L3 and the peptidyl transferase center . This binding prevents the formation of active 50S ribosomal subunits, thereby inhibiting peptidyl transfer and blocking P-site interactions . The unique binding site of retapamulin distinguishes it from other classes of antibiotics and contributes to its effectiveness against resistant bacterial strains .
類似化合物との比較
Similar Compounds
Tiamulin: Another pleuromutilin derivative with similar antibacterial activity.
Valnemulin: A pleuromutilin compound used in veterinary medicine.
Lefamulin: A pleuromutilin derivative approved for systemic use in humans.
Uniqueness of Retapamulin
Retapamulin is unique among pleuromutilin derivatives due to its specific binding site on the bacterial ribosome and its effectiveness in treating superficial skin infections . Unlike tiamulin and valnemulin, retapamulin is formulated for topical use and has a lower potential for resistance development . Lefamulin, on the other hand, is designed for systemic use and has different pharmacokinetic properties .
生物活性
Retapamulin ITS-2 is a semi-synthetic derivative of pleuromutilin, primarily used as a topical antibiotic for treating skin infections caused by Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. This article delves into its biological activity, mechanisms of action, efficacy in clinical settings, and notable case studies.
Retapamulin exerts its antibacterial effects by selectively binding to the 50S subunit of the bacterial ribosome. This binding occurs at a unique site distinct from other antibiotic classes, inhibiting the initiation of protein synthesis. The mechanisms include:
- Inhibition of Peptidyl Transfer : Retapamulin disrupts the peptidyl transferase center, preventing peptide bond formation.
- Blocking P-site Interactions : It interferes with the binding of aminoacyl-tRNA to the P-site, which is crucial for protein synthesis.
- Disruption of Ribosomal Assembly : The compound prevents the normal formation of active 50S ribosomal subunits, leading to bacteriostatic effects against susceptible strains .
Efficacy and Safety
A systematic review analyzing retapamulin's efficacy compared to other treatments for impetigo and superficial skin infections highlighted several key findings:
- Clinical Trials : In one study involving 184 patients treated with retapamulin, the clinical success rate was 74.8%, compared to 66.4% in the placebo group, indicating a statistically significant benefit when adjusted for baseline characteristics .
- Pooled Results : A pooled relative risk (RR) analysis showed a RR of 1.12 (95% CI: 0.96-1.31) for clinical success at day 7 among intention-to-treat patients .
- Adverse Events : The safety profile was generally favorable, with few reported adverse events, primarily localized skin reactions .
Case Studies
- Treatment of MRSA Infections : A prospective study evaluated retapamulin's effectiveness in treating MRSA-positive patients with impetigo. Out of 38 enrolled patients, seven were MRSA positive; clinical and microbiological assessments indicated significant improvements post-treatment .
- Comparison with Oral Antibiotics : In comparative studies against oral cephalexin, retapamulin demonstrated comparable efficacy in treating skin infections while offering advantages in local application and reduced systemic exposure .
Research Findings
Recent studies have further elucidated retapamulin’s biological activity:
- Resistance Mechanisms : Research indicates that resistance to retapamulin is less common compared to other antibiotics due to its unique action site. However, mutations in ribosomal protein L3 and efflux mechanisms have been identified as potential resistance factors .
- Pharmacokinetics : Retapamulin shows high protein binding (approximately 94%) but low systemic absorption following topical application, which minimizes potential drug interactions .
Summary Table of Efficacy
Study | Treatment Group | Clinical Success Rate | Comparison Group | Success Rate |
---|---|---|---|---|
Study A | Retapamulin 1% | 74.8% | Placebo | 66.4% |
Study B | Retapamulin vs Cephalexin | Similar efficacy | Oral Cephalexin | Varies |
Study C | Retapamulin in MRSA patients | Significant improvement | N/A | N/A |
特性
分子式 |
C23H36O7S |
---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14?,15?,17?,19?,20?,21-,22+,23+/m0/s1 |
InChIキー |
IKVZCNHNKCXZHZ-HXSQRTRESA-N |
異性体SMILES |
CC1CC[C@]23CCC(=O)C2[C@]1(C(C[C@](C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
正規SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。